molecular formula C15H22N2O2 B1665676 2,5-Pyrrolidinedione, 1-(4-(hexahydro-1H-azepin-1-yl)-1-methyl-2-butynyl)- CAS No. 27471-95-0

2,5-Pyrrolidinedione, 1-(4-(hexahydro-1H-azepin-1-yl)-1-methyl-2-butynyl)-

Cat. No. B1665676
CAS RN: 27471-95-0
M. Wt: 262.35 g/mol
InChI Key: IREWEDGFPIPXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-272 is a bio-active chemical.

Scientific Research Applications

Antihypertensive and Antiplatelet Agents

A study synthesized derivatives of pyrroloazepine, including compounds structurally related to 2,5-pyrrolidinedione, and evaluated them as alpha 1 adrenergic and serotonin 2 (5-HT2) receptor antagonists. This research aimed at discovering novel antihypertensive agents displaying both activities. Among these compounds, one exhibited potent alpha 1-adrenergic antagonistic activity and 5-HT2 antagonistic activity, demonstrating antihypertensive activity and antiplatelet aggregation activity (Mizuno et al., 1999).

Ring Opening Reactions in Organic Synthesis

Research on the ring-opening reaction of a compound structurally similar to 2,5-pyrrolidinedione, with cyclic secondary amines, showed the formation of various derivatives. This study contributes to understanding the chemistry of such compounds, which are significant in organic synthesis (Šafár̆ et al., 2000).

Altered Microtubule Assembly

A study found that 2,5-hexanedione (2,5-HD), a metabolite related to 2,5-pyrrolidinedione, alters microtubule assembly following covalent modification. This discovery is relevant for understanding the mechanism of testicular and nervous system toxicity caused by certain industrial solvents (Boekelheide et al., 1991).

Synthesis of Pyrrolylpyridines

In another study, a reaction involving a compound structurally related to 2,5-pyrrolidinedione resulted in the synthesis of pyrrolylpyridines. These compounds are important due to their wide range of biological activity and practical applications, including their roles in medicine and materials science (Nedolya et al., 2015).

Flavor Enhancement in Foods

A study investigated the formation of certain compounds related to 2,5-pyrrolidinedione, which act as cooling agents or bitter tastants in foods. This research provides insights into flavor chemistry and how to tailor food flavors using Maillard-type reactions (Ottinger & Hofmann, 2002).

properties

CAS RN

27471-95-0

Product Name

2,5-Pyrrolidinedione, 1-(4-(hexahydro-1H-azepin-1-yl)-1-methyl-2-butynyl)-

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

1-[5-(azepan-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H22N2O2/c1-13(17-14(18)8-9-15(17)19)7-6-12-16-10-4-2-3-5-11-16/h13H,2-5,8-12H2,1H3

InChI Key

IREWEDGFPIPXQO-UHFFFAOYSA-N

SMILES

CC(C#CCN1CCCCCC1)N2C(=O)CCC2=O

Canonical SMILES

CC(C#CCN1CCCCCC1)N2C(=O)CCC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(4-(hexahydro-1H-azepin-1-yl)-1-methyl-2-butynyl)-2,5-pyrrolidinedione
AL 272
AL-272
AL-272, oxalate(1:1) salt
AL-272, perchlorate, (+-)-isomer
AL-272, perchlorate, (R)-isomer
AL-272, perchlorate, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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